molecular formula C11H12N4O B033292 2,6-Diamino-4-(benzyloxy)pyrimidine CAS No. 100061-59-4

2,6-Diamino-4-(benzyloxy)pyrimidine

Cat. No.: B033292
CAS No.: 100061-59-4
M. Wt: 216.24 g/mol
InChI Key: MVIHQMTVQZOYCE-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(benzyloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 2 and 6, and a benzyloxy group at position 4 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-(benzyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diamino-4-hydroxypyrimidine with benzyl alcohol. The reaction typically occurs under acidic or basic conditions to facilitate the substitution of the hydroxyl group with the benzyloxy group.

Another method involves the use of 2,6-diamino-4-chloropyrimidine as a starting material. This compound can undergo nucleophilic substitution with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(benzyloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2,6-Diamino-4-(benzyloxy)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a benzyloxy group.

    2,6-Diamino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a benzyloxy group.

    2,4-Diamino-6-chloropyrimidine: Different substitution pattern with amino groups at positions 2 and 4, and a chlorine atom at position 6.

Uniqueness

2,6-Diamino-4-(benzyloxy)pyrimidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-phenylmethoxypyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHQMTVQZOYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3.8 g sodium in 100 mL benzylalcohol is heated in an oil bath with 21.6 g 6-chloro-2,4-diamino-pyrimidine (6) for 3 hours at 160° C. The surplus alcohol is distilled off in vacuum.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium (0.41 g, 17.8 mmol) was added to benzyl alcohol (15 ml) under a nitrogen atmosphere and the mixture was heated at 150° C. for 1.5 h. 2,6-Diamino-4-chloropyrimidine (2.16 g, 14.94 mmol) was added and the reaction mixture was stired at 180° C. for a further 2 h. Volatiles were removed in vacuo and the resulting residue was chromatographed on silia with dichloromethane: methanol (9:1) as eluent, to yield the title product as a white solid (1.98 g, 62%); νmax/cm−1 3347 (NH), 1498 (C6H5), 1608 (C6H5); δH (200 MHz, d6-DMSO) 5.20 (1H, s, C(5)H), 5.32 (2H, s, OCH2), 6.05 (2H, br s, NH2), 6.17 (2H, br s, NH2), 7.41-7.48 (5H, m, C6H5); m/z (+EI) 216 (M+, 100%), 139 (M+-C6H5, 33), 91 (94).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Yield
62%

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